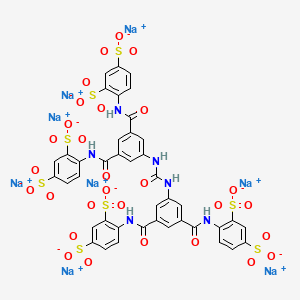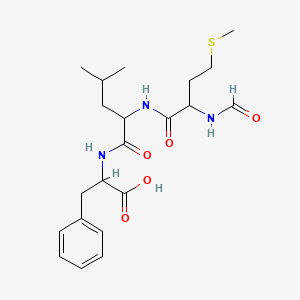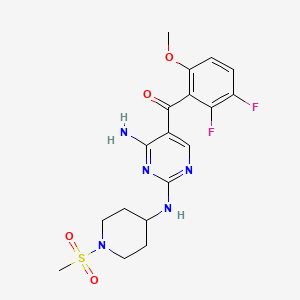
(4-Amino-2-((1-(méthylsulfonyl)pipéridin-4-yl)amino)pyrimidin-5-yl)(2,3-difluoro-6-méthoxyphényl)méthanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
RO-4584820 has several scientific research applications, including:
Cancer Research: As a selective inhibitor of cyclin-dependent kinases, RO-4584820 is used to study the role of these kinases in cell cycle regulation and cancer progression.
Drug Development: The compound is investigated for its potential as an anti-cancer drug, particularly in inhibiting tumor cell proliferation.
Biological Studies: RO-4584820 is used in various biological studies to understand the molecular mechanisms underlying cell cycle regulation and apoptosis.
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as R547, are Cyclin-Dependent Kinases (CDKs) . CDKs are key regulators of the cell cycle and are often deregulated in many human cancer cells .
Mode of Action
R547 is a potent and selective ATP-competitive CDK inhibitor . It effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . The compound is less potent to CDK7 and GSK3α/β, while inactive to other kinases . The diaminopyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position has been identified as the critical structure responsible for the CDK inhibitory activity .
Biochemical Pathways
The inhibition of CDKs by R547 affects the cell cycle regulation, leading to the arrest of cell division and potentially inducing apoptosis . This can result in the inhibition of tumor growth, making it a potential strategy for the treatment of cancer .
Result of Action
R547 has demonstrated excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines . In vivo, it has shown significant efficacy in the HCT116 human colorectal tumor xenograft model in nude mice with up to 95% tumor growth inhibition .
Analyse Biochimique
Biochemical Properties
R547 effectively inhibits CDK1/cyclinB, CDK2/cyclinE, and CDK4/cyclinD1 . It interacts with these cyclin-dependent kinases, inhibiting their activity and thereby affecting the cell cycle . The nature of these interactions is competitive, with R547 competing with ATP for binding to the kinase .
Cellular Effects
R547 has been shown to have significant effects on various types of cells. It inhibits the growth of various human tumor cell lines including an HCT116 cell line . This suggests that it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
R547 exerts its effects at the molecular level through its interactions with cyclin-dependent kinases. It binds to these kinases, inhibiting their activity and thereby affecting the cell cycle . This can lead to changes in gene expression and other cellular processes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
RO-4584820 est synthétisé par une série de réactions chimiques impliquant la formation d'un composé diaminopyrimidine. La synthèse implique les étapes suivantes :
Formation du noyau pyrimidine : Le noyau pyrimidine est synthétisé en faisant réagir des matières premières appropriées dans des conditions contrôlées.
Réactions de substitution : Le noyau pyrimidine subit des réactions de substitution pour introduire les groupes fonctionnels nécessaires, y compris les groupes méthanesulfonylpipéridinyl et difluorométhoxyphényle.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour obtenir RO-4584820 avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de RO-4584820 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, l'utilisation de quantités plus importantes de réactifs et l'emploi de techniques de purification à l'échelle industrielle pour garantir que le composé répond aux normes de qualité requises .
Analyse Des Réactions Chimiques
Types de réactions
RO-4584820 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : RO-4584820 peut subir des réactions de substitution pour introduire ou remplacer des groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels .
Applications de la recherche scientifique
RO-4584820 a plusieurs applications de recherche scientifique, notamment :
Recherche sur le cancer : En tant qu'inhibiteur sélectif des kinases dépendantes des cyclines, RO-4584820 est utilisé pour étudier le rôle de ces kinases dans la régulation du cycle cellulaire et la progression du cancer.
Développement de médicaments : Le composé est étudié pour son potentiel en tant que médicament anticancéreux, en particulier pour inhiber la prolifération des cellules tumorales.
Études biologiques : RO-4584820 est utilisé dans diverses études biologiques pour comprendre les mécanismes moléculaires sous-jacents à la régulation du cycle cellulaire et à l'apoptose.
Mécanisme d'action
RO-4584820 exerce ses effets en inhibant les kinases dépendantes des cyclines 1, 2 et 4. Ces kinases jouent un rôle crucial dans la régulation du cycle cellulaire et la promotion de la prolifération cellulaire. En inhibant ces kinases, RO-4584820 induit l'arrêt du cycle cellulaire et l'apoptose dans les cellules tumorales . Le composé cible spécifiquement les sites de liaison à l'ATP de ces kinases, empêchant leur activation et la phosphorylation ultérieure des protéines cibles .
Comparaison Avec Des Composés Similaires
RO-4584820 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'inhibiteur de la kinase dépendante des cyclines. Des composés similaires comprennent :
Flavopiridol : Un autre inhibiteur de CDK avec une inhibition de la kinase plus large mais une sélectivité moindre.
Palbociclib : Un inhibiteur sélectif de CDK4/6 utilisé dans le traitement du cancer du sein.
Roscovitine : Un inhibiteur de CDK actif contre CDK1, CDK2 et CDK5.
RO-4584820 se distingue par son inhibition spécifique de CDK1, CDK2 et CDK4, ce qui en fait un outil précieux dans la recherche et la thérapie contre le cancer .
Propriétés
IUPAC Name |
[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNJNYBQQYBCLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225143 | |
| Record name | RO-4584820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741713-40-6 | |
| Record name | RO-4584820 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-4584820 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08094 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-4584820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-547 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

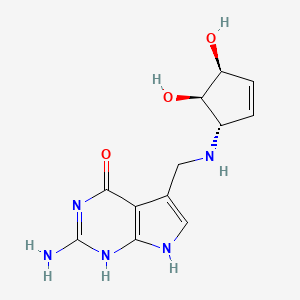
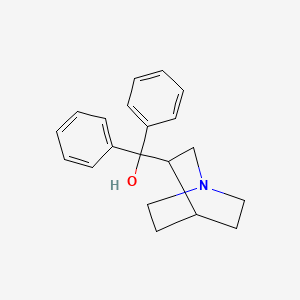

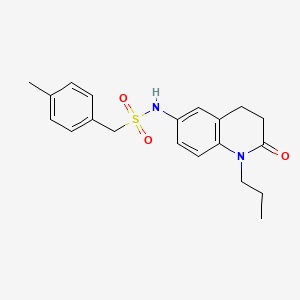
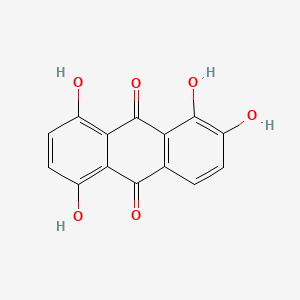
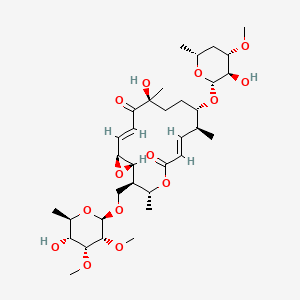
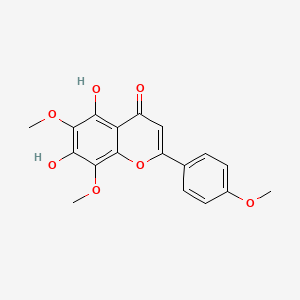
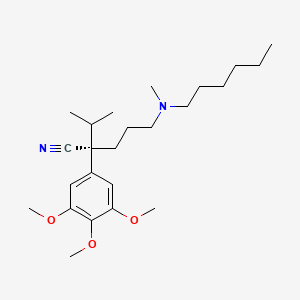
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)
